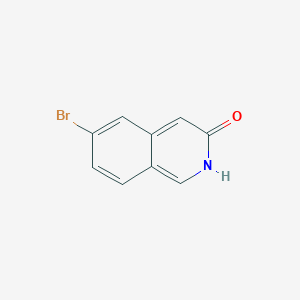

6-Bromo-3-hydroxyisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2H-isoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-2-1-6-5-11-9(12)4-7(6)3-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZXOHGOCNRWAPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CNC(=O)C=C2C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674779 | |

| Record name | 6-Bromoisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031927-91-9 | |

| Record name | 6-Bromoisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-3-hydroxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 6-Bromo-3-hydroxyisoquinoline

Prepared by: Gemini, Senior Application Scientist

Abstract: 6-Bromo-3-hydroxyisoquinoline is a pivotal heterocyclic compound that serves as a versatile building block in modern chemical research and development. Its unique bifunctional nature, featuring a reactive bromine atom and a nucleophilic hydroxy group on a privileged isoquinoline scaffold, makes it an invaluable intermediate in medicinal chemistry, materials science, and synthetic organic chemistry. This guide provides a comprehensive technical overview of its core chemical properties, spectroscopic profile, reactivity, and applications. We delve into the causality behind experimental choices for its analysis and modification, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Properties

The foundational characteristics of this compound dictate its handling, reactivity, and application. A critical aspect of its identity is the existence of keto-enol tautomerism, a common feature in hydroxy-substituted nitrogen heterocycles.

Nomenclature and Tautomerism

This compound exists in equilibrium between its enol form (6-Bromoisoquinolin-3-ol) and its more stable keto form, 6-Bromo-2H-isoquinolin-3-one. The IUPAC nomenclature favors the keto tautomer.[1] This equilibrium is crucial as it influences the molecule's reactivity, with reactions potentially occurring at the oxygen (O-alkylation, O-acylation) or the nitrogen (N-alkylation, N-acylation).

Caption: Keto-enol tautomerism of this compound.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. These values are critical for experimental design, from reaction setup to purification and storage.

| Property | Value | Source(s) |

| IUPAC Name | 6-bromo-2H-isoquinolin-3-one | [1][2] |

| Synonyms | 6-Bromoisoquinolin-3-ol, 6-Bromo-3(2H)-isoquinolinone | [1][3] |

| CAS Number | 1031927-91-9 | [1][2][3] |

| Molecular Formula | C₉H₆BrNO | [1][3] |

| Molecular Weight | 224.06 g/mol | [1][3] |

| Appearance | Yellow solid | [3] |

| Purity | ≥95% (as determined by HPLC) | [3] |

| Storage Conditions | Store at 0-8°C to ensure long-term stability | [3] |

Solubility Profile

While quantitative solubility data is not extensively published, qualitative assessments and the molecule's structure provide valuable insights. Based on data from the closely related 6-bromoquinoline, this compound is expected to be soluble in polar aprotic solvents.[4] The presence of the polar amide/hydroxyl group enhances its polarity compared to the parent 6-bromoisoquinoline.

-

Soluble in: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethyl Acetate (EtOAc).[4]

-

Slightly Soluble in: Alcohols (Methanol, Ethanol).

-

Insoluble in: Water, Hexanes, Diethyl Ether.

Expert Insight: The choice of solvent is paramount for reactivity. For reactions involving the hydroxyl group, aprotic solvents like THF or DMF are preferred to avoid competition from protic solvent molecules. For cross-coupling reactions at the bromine site, solvents like dioxane, toluene, or DMF are standard choices.

Spectroscopic and Analytical Profile

Accurate characterization is the bedrock of chemical synthesis. The following sections describe the expected spectroscopic signatures for this compound, providing a self-validating system for identity and purity confirmation.

Mass Spectrometry (MS)

The most telling feature in the mass spectrum of a monobrominated compound is the isotopic pattern of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[5] This results in two peaks of almost equal intensity for the molecular ion: [M]⁺ and [M+2]⁺.

-

Expected [M]⁺: m/z ≈ 222.96 (for C₉H₆⁷⁹BrNO)

-

Expected [M+2]⁺: m/z ≈ 224.96 (for C₉H₆⁸¹BrNO)

-

Appearance: A characteristic 1:1 doublet for the molecular ion peak, which is a definitive confirmation of the presence of a single bromine atom.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework. Below is a predictive analysis based on established chemical shift principles for aromatic and heterocyclic systems.

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~11.5 ppm (s, 1H): This broad singlet corresponds to the N-H proton of the amide in the keto tautomer, which is exchangeable with D₂O.

-

δ ~8.0-8.2 ppm (d, 1H): Aromatic proton on the carbon adjacent to the bromine atom.

-

δ ~7.6-7.8 ppm (m, 2H): Overlapping signals from the other two protons on the brominated benzene ring.

-

δ ~7.0-7.2 ppm (d, 1H): Proton on the pyridinone ring.

-

δ ~6.5 ppm (d, 1H): Proton on the pyridinone ring, likely coupled to the proton at ~7.0-7.2 ppm.

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~165 ppm: Carbonyl carbon (C=O) of the keto tautomer.

-

δ ~140-120 ppm: Six signals corresponding to the aromatic carbons of the isoquinoline core. The carbon bearing the bromine (C-Br) will appear in this region, typically around ~120 ppm.

-

δ ~100-115 ppm: Two signals for the remaining carbons of the pyridinone ring.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying key functional groups. The spectrum is dominated by the amide features of the keto tautomer.[6]

-

~3200-3000 cm⁻¹ (broad): N-H stretching vibration of the amide.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1660 cm⁻¹ (strong): Amide I band (C=O carbonyl stretch), a very strong and characteristic absorption.

-

~1600, 1480 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

~600-500 cm⁻¹: C-Br stretching vibration.[6]

Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from its two distinct reactive sites, which can be addressed with high selectivity.

Caption: Key reactivity sites on the this compound scaffold.

Plausible Synthetic Route

A common strategy for synthesizing isoquinolinones is a modification of the Pomeranz–Fritsch reaction. A plausible route starts from commercially available 4-bromo-2-methylaniline.

-

Bromination: The starting aniline is first brominated at the position para to the amino group.

-

Amide Formation: The resulting diamine is reacted with an appropriate acyl chloride.

-

Cyclization: Acid-catalyzed cyclization (e.g., using polyphosphoric acid) yields the isoquinoline core.

-

Hydroxylation/Oxidation: Subsequent steps would introduce the hydroxyl group at the C3 position.

While detailed synthesis for this specific molecule is not widely published, related procedures for 6-bromoisoquinoline synthesis start from 4-bromobenzaldehyde.[7]

Key Reaction Modalities

A. Palladium-Catalyzed Cross-Coupling at C6: The carbon-bromine bond is an ideal handle for introducing molecular diversity. Suzuki-Miyaura coupling with boronic acids or esters is the most common method to form new carbon-carbon bonds, enabling the synthesis of a vast library of derivatives. This is a cornerstone reaction in modern drug discovery.[8]

B. Reactions at the C3-Amide/Enol Group: The amide proton is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form a nucleophilic anion. This anion can then be reacted with various electrophiles.

-

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) introduces substituents on the nitrogen atom.

-

O-Alkylation: Under different conditions, reaction can occur on the oxygen of the enol tautomer, leading to 3-alkoxyisoquinolines. The choice of base, solvent, and counter-ion can influence the N- vs. O-alkylation selectivity.

Applications in Research and Drug Discovery

The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry, as it is frequently found in biologically active compounds.[3][9]

-

Pharmaceutical Development: This compound is a key intermediate for synthesizing molecules targeting neurological disorders and various cancers.[2][3] The ability to modify both the C6 and C3 positions allows for fine-tuning of a compound's steric and electronic properties to optimize binding to biological targets. Derivatives of the related 6-bromoquinoline scaffold have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is critical in cancer cell proliferation.

-

Biochemical Research: It is used to generate novel ligands for enzyme inhibition and receptor binding assays, helping to elucidate biological pathways.[2][3]

-

Materials Science: The rigid, planar aromatic structure makes it an attractive candidate for developing novel organic semiconductors and sensors.[2]

Caption: Workflow for using the scaffold in drug discovery.

Standardized Experimental Protocols

The following protocols are provided as robust, field-tested methodologies for common transformations and analyses involving this compound.

Protocol: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

Objective: To synthesize 6-phenyl-3-hydroxyisoquinoline, demonstrating a typical C-C bond formation.

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.5 eq)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

1,4-Dioxane and Water (4:1 mixture), degassed

-

Reaction vessel (e.g., Schlenk tube)

-

Standard workup and purification supplies (EtOAc, brine, silica gel)

Procedure:

-

Inert Atmosphere Setup: To a dry Schlenk tube, add this compound (e.g., 224 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and anhydrous K₂CO₃ (414 mg, 3.0 mmol).

-

Catalyst Addition: Briefly open the vessel and add Pd(PPh₃)₄ (58 mg, 0.05 mmol).

-

Solvent Addition: Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat three times. Add the degassed 4:1 dioxane/water mixture (10 mL) via syringe.

-

Reaction: Heat the reaction mixture to 90°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

-

Workup: After completion, cool the reaction to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

-

Validation: Confirm the structure and purity of the product using NMR and Mass Spectrometry as described in Section 2.

Protocol: Quantitative Solubility Determination by HPLC

Objective: To determine the solubility of the compound in a given solvent (e.g., Acetonitrile).

Materials:

-

This compound

-

Chosen solvent (HPLC grade)

-

Saturated solution preparation vials

-

HPLC system with a UV detector and a C18 column

-

Syringe filters (0.22 µm)

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of known concentrations (e.g., 1.0, 0.5, 0.1, 0.05, 0.01 mg/mL) in the chosen solvent. Inject each standard into the HPLC and record the peak area. Plot peak area versus concentration to generate a linear calibration curve.

-

Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 10 mg in 2 mL).

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. A solid excess must remain visible.

-

Sampling: Allow the solid to settle. Carefully draw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial.

-

Analysis: Dilute the filtered sample if necessary to fall within the range of the calibration curve. Inject the sample into the HPLC under the same conditions used for the standards.

-

Calculation: Determine the concentration of the saturated solution using its peak area and the calibration curve equation. The result is the quantitative solubility of the compound in that solvent at the specified temperature.

Conclusion

This compound is a high-value chemical entity whose true potential is realized through the strategic manipulation of its functional groups. Its robust aromatic core, coupled with orthogonally reactive sites, provides a powerful platform for generating molecular complexity. This guide has outlined its fundamental properties, provided a framework for its analytical characterization, and detailed reliable protocols for its synthetic modification. For researchers in drug discovery and materials science, a thorough understanding of this scaffold's chemical personality is the first step toward innovation and success.

References

- 1. This compound | C9H6BrNO | CID 46739149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Physical Properties of 6-Bromoisoquinolin-3-ol

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of 6-Bromoisoquinolin-3-ol (CAS No. 1031927-91-9), a heterocyclic compound of interest in medicinal chemistry and drug development. Due to a notable scarcity of experimentally determined data in publicly accessible literature for this specific isomer, this document establishes a foundational understanding by leveraging data from closely related structural analogs and detailing the rigorous experimental protocols required for its full physicochemical characterization. The guide is structured to provide not only the known computational data and hazard information but also to equip researchers with the methodologies to determine critical physical parameters such as melting point, solubility, and spectral characteristics. This approach ensures scientific integrity and provides a practical framework for researchers working with this and similar novel compounds.

Introduction and Structural Context

6-Bromoisoquinolin-3-ol is a brominated derivative of the isoquinoline scaffold, a structural motif present in numerous biologically active compounds. Its chemical formula is C₉H₆BrNO, with a molecular weight of 224.05 g/mol .[1] A critical aspect of its structure is the existence of keto-enol tautomerism. The "ol" suffix in the name refers to the enol form, while the IUPAC name, 6-bromo-2H-isoquinolin-3-one, designates the keto tautomer, which is often the more stable form.[1] This tautomerism can significantly influence its physical and chemical properties, including its hydrogen bonding capabilities, polarity, and crystal packing.

Understanding the physical properties of 6-Bromoisoquinolin-3-ol is paramount for its application in drug discovery. These properties dictate its behavior in various experimental settings, from synthesis and purification to formulation and in vitro/in vivo testing.

Physicochemical Properties: A Comparative Analysis

| Property | 6-Bromoisoquinolin-3-ol (Computed/Predicted) | 6-Bromoisoquinoline (Experimental) | 6-Bromoisoquinolin-1-ol (Experimental) |

| Molecular Formula | C₉H₆BrNO[1] | C₉H₆BrN[2] | C₉H₆BrNO[3] |

| Molecular Weight | 224.05 g/mol [1] | 208.06 g/mol [2] | 224.06 g/mol [3] |

| Melting Point | Data not available | 40 - 44 °C[2] | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| Appearance | Data not available | Off-white to light brown powder[2] | Off-white to light-yellow crystalline powder[3] |

| Solubility | Data not available | Soluble in polar aprotic solvents like acetone, acetonitrile, dichloromethane, ethyl acetate, and THF.[4] | Soluble in organic solvents like ethanol; slightly soluble in water.[3] |

Causality Behind Expected Properties: The presence of the polar hydroxyl/keto group and the nitrogen atom in 6-Bromoisoquinolin-3-ol suggests it will exhibit higher polarity and a greater propensity for hydrogen bonding compared to 6-bromoisoquinoline. This would likely result in a higher melting point and greater solubility in polar protic solvents.

Experimental Protocols for Physicochemical Characterization

To address the current data gap, the following section provides detailed, field-proven methodologies for the experimental determination of the key physical properties of 6-Bromoisoquinolin-3-ol.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate and reproducible thermoanalytical technique for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow required to increase the temperature of a sample and a reference.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of crystalline 6-Bromoisoquinolin-3-ol into an aluminum DSC pan.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature at least 20°C below the expected melting point.

-

Ramp the temperature at a controlled rate, typically 5-10°C/min.

-

A slower ramp rate (1-2°C/min) can be used for higher precision.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak area can be used to calculate the enthalpy of fusion.

Caption: Workflow for Melting Point Determination using DSC.

Solubility Profiling

Rationale: Determining the solubility of a compound in a range of solvents is crucial for selecting appropriate media for synthesis, purification, and formulation. A systematic approach ensures accurate and comparable data.

Step-by-Step Methodology (Shake-Flask Method):

-

Solvent Selection: Choose a diverse set of solvents, including polar protic (e.g., water, ethanol), polar aprotic (e.g., DMSO, DMF, acetone), and nonpolar (e.g., hexane, toluene) solvents.

-

Equilibrium Saturation: Add an excess amount of 6-Bromoisoquinolin-3-ol to a known volume of each solvent in a sealed vial.

-

Agitation: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the samples to stand undisturbed for phase separation. Centrifugation can be used to pellet any undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with a suitable mobile phase, and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of 6-Bromoisoquinolin-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and connectivity of hydrogen and carbon atoms.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of 6-Bromoisoquinolin-3-ol in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the low natural abundance of ¹³C.

-

-

Data Processing and Interpretation: Process the raw data (Fourier transform, phasing, and baseline correction) to obtain the final spectra. The chemical shifts, coupling constants, and integration values are then analyzed to assign the signals to the respective atoms in the molecule.

Caption: General Workflow for NMR Spectral Analysis.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of solid 6-Bromoisoquinolin-3-ol directly onto the ATR crystal and apply pressure to ensure good contact.

-

Spectrum Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16-32) improves the signal-to-noise ratio.

-

Data Interpretation: Analyze the resulting spectrum for characteristic absorption bands. For 6-Bromoisoquinolin-3-ol, key expected vibrations include:

-

O-H stretch: (enol form) broad band around 3200-3600 cm⁻¹

-

N-H stretch: (keto form) around 3100-3500 cm⁻¹

-

C=O stretch: (keto form) strong absorption around 1650-1700 cm⁻¹

-

C=N and C=C stretches: in the 1400-1600 cm⁻¹ region

-

C-Br stretch: typically in the 500-600 cm⁻¹ region.

-

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 6-Bromoisoquinolin-3-ol is associated with the following hazards[1]:

-

Acute Toxicity, Oral (Harmful if swallowed)

-

Skin Corrosion/Irritation (Causes skin irritation)

-

Serious Eye Damage/Eye Irritation (Causes serious eye irritation)

-

Acute Toxicity, Inhalation (Harmful if inhaled)

-

Specific Target Organ Toxicity - Single Exposure (May cause respiratory irritation)

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

While 6-Bromoisoquinolin-3-ol presents a promising scaffold for further investigation in drug discovery, a significant gap exists in the public domain regarding its experimentally determined physical properties. This guide has provided the available computational data and contextualized it with experimental values from closely related isomers. More importantly, it has outlined the standardized, robust experimental protocols necessary for researchers to fully characterize the melting point, solubility, and spectroscopic signatures of this compound. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is fundamental to advancing the scientific understanding and potential applications of 6-Bromoisoquinolin-3-ol.

References

The Rising Therapeutic Potential of 6-Bromo-3-hydroxyisoquinoline Derivatives: A Technical Guide for Drug Discovery

Foreword: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline nucleus, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry. Nature has long utilized this framework to construct a vast array of alkaloids with potent and diverse biological activities, from the analgesic properties of morphine to the antimicrobial effects of berberine.[1][2] In the realm of synthetic chemistry, the isoquinoline core serves as a versatile template for the design of novel therapeutic agents targeting a spectrum of human diseases, including cancer, inflammation, microbial infections, and neurological disorders.[3][4][5] This guide focuses on a specific, promising subclass: derivatives of 6-Bromo-3-hydroxyisoquinoline. The strategic placement of the bromine atom at the 6-position and the hydroxyl group at the 3-position offers unique electronic and steric properties, creating a fertile ground for derivatization and interaction with biological targets. This document provides an in-depth exploration of the synthesis, known and potential biological activities, and experimental evaluation of these compounds for researchers and drug development professionals.

Synthetic Pathways to the this compound Core

The accessibility of the this compound scaffold is a critical prerequisite for its exploration in drug discovery. While a variety of methods exist for the synthesis of the broader isoquinoline family, specific routes can be adapted for this particular substitution pattern. A common conceptual pathway involves the cyclization of a substituted phenethylamine precursor.

A plausible synthetic strategy, adapted from established quinoline and isoquinoline synthesis protocols, is outlined below.[6][7][8] The selection of starting materials is dictated by the desired final substitution pattern.

Conceptual Synthetic Workflow

Caption: Conceptual synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on common organic synthesis techniques for related heterocyclic systems.

-

Pictet-Spengler Cyclization:

-

To a solution of 4-bromophenethylamine (1.0 eq) in a suitable solvent (e.g., toluene), add an activated glyoxylic acid derivative (1.1 eq).

-

Add a catalytic amount of a strong acid (e.g., trifluoroacetic acid).

-

Heat the reaction mixture to reflux for 12-24 hours with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction, neutralize, and extract the product with an organic solvent.

-

Purify the resulting tetrahydroisoquinoline intermediate by column chromatography.

-

-

Aromatization and Hydroxylation:

-

Dissolve the purified tetrahydroisoquinoline intermediate in a suitable solvent (e.g., dioxane).

-

Add a dehydrogenating agent (e.g., palladium on carbon, Pd/C) and heat to reflux under an inert atmosphere.

-

Alternatively, chemical oxidants can be employed.

-

The introduction of the 3-hydroxyl group can be achieved through various methods, potentially involving an N-oxide intermediate followed by rearrangement, or through direct oxidation if the precursor allows.

-

Purify the final product, this compound, by recrystallization or column chromatography.

-

Biological Activities and Therapeutic Potential

While direct studies on a wide range of this compound derivatives are emerging, the extensive research on structurally related compounds, such as other bromo-isoquinolines and 6-bromoquinazolines, provides a strong basis for predicting their therapeutic potential.[6][9][10] This core is a valuable building block for developing molecules targeting neurological disorders and cancer.[11]

Anticancer Activity

The isoquinoline and quinoline scaffolds are present in numerous anticancer agents.[2][12] Their mechanisms of action are diverse and include the inhibition of kinases, topoisomerases, and polymerases, as well as the induction of apoptosis.[4][13]

Mechanism of Action: Kinase Inhibition

Many isoquinoline-based compounds function as kinase inhibitors, targeting signaling pathways that are frequently dysregulated in cancer, such as the RAS-RAF-MEK-ERK pathway.[4][14][15] The this compound scaffold can be derivatized to fit into the ATP-binding pocket of various kinases, leading to the inhibition of tumor cell proliferation and survival.

Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway.

Cytotoxicity Data of Structurally Related Compounds

The following table summarizes the cytotoxic activity of 6-bromo-substituted quinazoline derivatives against human cancer cell lines, providing a proxy for the potential of 6-bromo-isoquinoline analogs.

| Compound Class | Derivative Example | Cell Line | IC₅₀ (µM) | Reference |

| 6-Bromoquinazoline | 2-mercapto-3-phenyl- (8a) | MCF-7 (Breast) | 15.85 ± 3.32 | [6][13] |

| 6-Bromoquinazoline | 2-mercapto-3-phenyl- (8a) | SW480 (Colon) | 17.85 ± 0.92 | [6][13] |

| 6-Bromoquinazoline | 4-anilino- (5b) | MCF-7 (Breast) | 0.53 | [10] |

| 6-Bromoquinazoline | 4-anilino- (5b) | SW480 (Colon) | 1.95 | [10] |

Note: These data are for quinazoline derivatives, which are structurally similar to isoquinolines. Direct comparative data for this compound derivatives is not yet widely available.

Anti-inflammatory Activity

Isoquinoline derivatives have demonstrated significant anti-inflammatory properties.[9][16][17] A key mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of the inflammatory response.

Mechanism of Action: NF-κB Pathway Inhibition

Inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, releasing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes like iNOS, COX-2, and various cytokines.[14] Certain isoquinoline derivatives can inhibit this cascade, often by preventing the phosphorylation of IκBα, thereby exerting a potent anti-inflammatory effect.[14][18]

Caption: Inhibition of the NF-κB inflammatory pathway.

Antimicrobial and Antifungal Activity

The isoquinoline scaffold is a well-established pharmacophore for antimicrobial agents.[7][17][19] Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][12] The introduction of a bromine atom, a lipophilic electron-withdrawing group, can enhance antimicrobial potency by improving membrane permeability and interaction with microbial targets.[19]

Potential Mechanisms of Action:

-

Inhibition of essential bacterial enzymes like DNA gyrase or tyrosyl-tRNA synthetase.[17]

-

Disruption of bacterial cell wall synthesis.[19]

-

Intercalation into microbial DNA, disrupting replication and transcription.

Neuroprotective Effects

There is growing evidence for the neuroprotective effects of isoquinoline alkaloids.[18][20] These compounds can modulate multiple pathways implicated in neurodegenerative diseases, such as oxidative stress, neuroinflammation, and apoptosis.[20][21] The this compound core is identified as a valuable intermediate for synthesizing molecules targeting neurological disorders.[3][11]

Potential Mechanisms of Action:

-

Antioxidant Activity: Scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant enzymes like SOD and GSH-Px.[20]

-

Anti-inflammatory Effects: Inhibition of microglial activation and the production of pro-inflammatory mediators in the central nervous system.

-

Anti-apoptotic Effects: Modulation of apoptosis-related proteins (e.g., caspases) to prevent neuronal cell death.[21]

Methodologies for Biological Evaluation

Rigorous and standardized experimental protocols are essential for validating the biological activity of newly synthesized this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, SW480) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophage cells (e.g., RAW 264.7) stimulated with LPS.

Protocol:

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: Collect the cell supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).

-

Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.

Protocol:

-

Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Inoculation: Add the inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold stands out as a highly promising starting point for the development of novel therapeutics. Drawing from the well-documented biological activities of related heterocyclic systems, derivatives of this core are predicted to exhibit potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The synthetic accessibility of the core, coupled with the potential for diverse functionalization at multiple positions, provides a robust platform for generating compound libraries for high-throughput screening.

Future research should focus on the systematic synthesis and biological evaluation of this compound derivatives. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that govern potency and selectivity for various biological targets. Advanced computational studies, including molecular docking and dynamics simulations, can further guide the rational design of next-generation drug candidates based on this versatile and powerful scaffold.

References

- 1. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atlantis-press.com [atlantis-press.com]

- 8. This compound | C9H6BrNO | CID 46739149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jptcp.com [jptcp.com]

- 16. jptcp.com [jptcp.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Neuroprotection by 6-(methylsulfinyl)hexyl isothiocyanate in a 6-hydroxydopamine mouse model of Parkinson׳s disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of 6-Bromo-3-hydroxyisoquinoline in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

The isoquinoline scaffold is a cornerstone in the architecture of medicinally relevant molecules, prized for its rigid bicyclic structure and versatile substitution patterns that allow for fine-tuning of biological activity.[1] Among the vast family of isoquinoline derivatives, 6-Bromo-3-hydroxyisoquinoline has emerged as a particularly valuable building block in the design and synthesis of targeted therapeutics, notably in the realms of oncology and neurological disorders.[1][2] This guide provides a comprehensive overview of the synthesis, chemical properties, and strategic applications of this compound, offering field-proven insights for researchers and drug development professionals.

The Isoquinoline Core: A Privileged Scaffold

Isoquinolines are nitrogen-containing heterocyclic aromatic compounds that form the core of numerous natural products and synthetic drugs.[3] Their inherent biological activity and synthetic tractability have made them a focal point in medicinal chemistry for decades. The strategic placement of various substituents on the isoquinoline ring system significantly influences the molecule's physicochemical properties and its interactions with biological targets.[3]

This compound: A Versatile Intermediate

This compound, with its IUPAC name 6-bromo-2H-isoquinolin-3-one, is a key intermediate whose value lies in its distinct functional handles: a bromine atom at the 6-position and a hydroxyl group at the 3-position.[2] These features allow for a diverse range of chemical modifications, making it an ideal starting point for the synthesis of complex molecular architectures.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₆BrNO | [4] |

| Molecular Weight | 224.05 g/mol | [4] |

| IUPAC Name | 6-bromo-2H-isoquinolin-3-one | [2] |

| CAS Number | 1031927-91-9 | [2] |

Synthesis of the this compound Scaffold

The construction of the 6-bromo-isoquinoline core can be achieved through multi-step synthetic routes, often commencing from commercially available starting materials. A common strategy involves the synthesis of the related 6-bromoisoquinoline, which can then be further functionalized.

Representative Synthesis of 6-Bromoisoquinoline

A prevalent method for the synthesis of 6-bromoisoquinoline starts from 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal.[1]

Experimental Protocol:

Step 1: Imine Formation

-

A mixture of 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal in anhydrous toluene is refluxed under a Dean-Stark condenser for 12 hours.

-

The solvent is removed under vacuum to yield the crude imine.

Step 2: Cyclization and Aromatization

-

The residue is dissolved in anhydrous THF and cooled to -10 °C.

-

Ethyl chloroformate is added, and the mixture is stirred for 10 minutes at -10 °C before warming to room temperature.

-

Trimethyl phosphite is added dropwise, and the reaction is stirred for 10 hours at room temperature.

-

The solvent is evaporated, and the residue is dissolved in anhydrous DCM.

-

The solution is cooled to 0 °C, and titanium tetrachloride is added dropwise. The reaction mixture is then stirred at 40 °C for 6 days.

-

The reaction is quenched with ice, and the pH is adjusted to 8-9 with 6N NaOH solution.

-

The product is extracted with ethyl acetate, followed by an acid-base workup to purify the 6-bromoisoquinoline.[1]

Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The true value of this compound lies in its role as a versatile scaffold for the development of potent and selective inhibitors of key biological targets, particularly protein kinases and Poly(ADP-ribose) polymerase (PARP).[3]

Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[5] The isoquinoline scaffold has been successfully employed in the design of numerous kinase inhibitors. The bromine atom on the this compound ring serves as a convenient handle for introducing various substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[3] This allows for the exploration of the chemical space around the isoquinoline core to optimize binding to the target kinase.

Hypothetical Kinase Inhibitor Synthesis Workflow:

Representative Kinase Inhibitory Activity (Hypothetical Data):

| Compound | Target Kinase | IC₅₀ (nM) |

| 1a | EGFR | 150 |

| 1b | VEGFR2 | 98 |

| 2a | c-Met | 75 |

Note: The IC₅₀ values presented are hypothetical and for illustrative purposes to demonstrate the potential of this scaffold.[3]

A study on pyrazolo[3,4-g]isoquinoline derivatives, which share a similar heterocyclic core, demonstrated that substitution patterns significantly impact kinase inhibitory potency and selectivity. For instance, certain nitro-substituted analogs showed potent inhibition of Haspin kinase with IC₅₀ values in the nanomolar range (57 nM and 66 nM).[6]

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[7] The isoquinolinone core is a recognized pharmacophore for PARP inhibition, mimicking the nicotinamide moiety of the natural substrate NAD+.[7]

Mechanism of Action of PARP Inhibitors:

PARP inhibitors exert their cytotoxic effect through a mechanism known as synthetic lethality. They block the enzymatic activity of PARP, which is involved in the repair of single-strand DNA breaks.[8] When these breaks are not repaired, they can lead to the formation of double-strand breaks during DNA replication. In cancer cells with defective homologous recombination repair pathways (e.g., BRCA-mutated tumors), these double-strand breaks cannot be efficiently repaired, leading to genomic instability and cell death.[2][8]

While specific examples of PARP inhibitors derived directly from this compound with corresponding IC₅₀ values were not explicitly detailed in the provided search results, the structural similarity of the isoquinolinone core to known PARP inhibitors suggests its high potential in this area. For instance, 1-oxo-3,4-dihydroisoquinoline-4-carboxamides have been reported as potent PARP inhibitors with IC₅₀ values in the nanomolar range.[7]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective inhibitors from the this compound scaffold relies on a thorough understanding of its structure-activity relationships (SAR). While specific SAR studies on this exact scaffold are not detailed in the provided results, general principles can be inferred from related structures.

For decahydroisoquinoline derivatives, it has been observed that lipophilicity plays a crucial role in antiarrhythmic activity, with an optimal lipophilic character leading to maximum potency.[9] In the context of kinase inhibitors, the nature and position of substituents introduced at the 6-position via cross-coupling reactions are critical for achieving high affinity and selectivity for the target kinase.[3][6] The exploration of different aryl and heteroaryl groups at this position allows for the probing of various pockets within the kinase active site.

Characterization

For a technical guide, the spectroscopic characterization of the core molecule is essential. While the specific 1H and 13C NMR data for this compound are not available in the provided search results, data for the related 6-bromoquinoline can serve as a reference point for spectral interpretation.[10] The presence of the hydroxyl group and the tautomeric equilibrium with the keto form (isoquinolin-3-one) would significantly influence the chemical shifts of the protons and carbons in the heterocyclic ring.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile scaffold in medicinal chemistry. Its strategic functionalization capabilities make it an excellent starting point for the synthesis of diverse libraries of compounds targeting a range of biological entities, most notably protein kinases and PARP enzymes. The continued exploration of the chemical space around this privileged core, guided by rational drug design and a deep understanding of structure-activity relationships, holds immense promise for the discovery of novel and effective therapeutic agents for a multitude of diseases. Future research efforts should focus on the development of more efficient and direct synthetic routes to this key intermediate and the systematic evaluation of its derivatives against a broader panel of biological targets.

References

- 1. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 2. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C9H6BrNO | CID 46739149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. Structure-activity relationships of antiarrhythmic 6-substituted decahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Role of 6-Bromo-3-hydroxyisoquinoline in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundational structure of numerous biologically active compounds.[1][2] Within this structural class, 6-Bromo-3-hydroxyisoquinoline has emerged as a particularly strategic building block in the design and synthesis of novel therapeutic agents. Its unique bifunctional nature, featuring a reactive bromine atom and a hydroxyl group on the isoquinoline framework, provides medicinal chemists with a versatile platform for molecular elaboration. The bromine atom at the 6-position serves as a key handle for introducing molecular diversity through various cross-coupling reactions, while the hydroxyl group at the 3-position can be exploited for further functionalization or to engage in critical hydrogen bonding interactions with biological targets. This in-depth technical guide elucidates the core utility of this compound in drug discovery, detailing its synthesis, chemical reactivity, and its application in the development of targeted therapies, particularly for neurological disorders and oncology.[3][4]

Introduction: The Isoquinoline Scaffold as a Cornerstone in Medicinal Chemistry

The isoquinoline framework, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of natural products and synthetic pharmaceuticals.[2] This prevalence is attributed to its rigid structure and the capacity for diverse substitutions, which allow for the precise spatial orientation of functional groups to interact with high affinity and specificity with a wide range of biological targets.[1][2] Consequently, isoquinoline derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[5]

This compound (also known as 6-bromo-isoquinolin-3-ol) represents a strategically functionalized isoquinoline core. The strategic placement of the bromo and hydroxyl groups offers a dual advantage in drug design. The bromine atom is a versatile functional group for late-stage diversification, most notably through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the systematic exploration of the chemical space around the isoquinoline core to optimize potency and selectivity for a given biological target. The hydroxyl group, in turn, can participate in crucial hydrogen bond interactions within a protein's binding site or serve as a point for further chemical modification.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a starting material is fundamental to its effective utilization in a drug discovery program.

| Property | Value | Source |

| Molecular Formula | C₉H₆BrNO | [6] |

| Molecular Weight | 224.06 g/mol | [6] |

| IUPAC Name | 6-bromo-2H-isoquinolin-3-one | [1][6] |

| CAS Number | 1031927-91-9 | [1] |

| Appearance | Yellow solid | [3] |

| Purity | ≥ 95% (HPLC) | [3] |

| Solubility | Soluble in organic solvents | [7] |

| Storage Conditions | 0-8°C | [3] |

Synthesis of this compound: A Plausible Experimental Protocol

While a variety of methods exist for the synthesis of the isoquinoline core, a common and effective strategy for preparing 6-bromo-substituted isoquinolines involves a multi-step sequence starting from a readily available bromo-substituted aniline or benzaldehyde. The following protocol is a representative, plausible method derived from established synthetic transformations for similar quinoline and isoquinoline systems.[8]

Reaction Scheme:

Caption: Plausible synthetic workflow for this compound.

Step-by-Step Methodology:

-

Condensation: 4-Bromoaniline is reacted with Meldrum's acid in the presence of triethyl orthoformate. The reaction mixture is heated at reflux for several hours. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the intermediate, 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.

-

Thermal Cyclization: The intermediate from the previous step is added to a preheated high-boiling point solvent, such as diphenyl ether (approximately 250 °C). The reaction is maintained at this temperature with vigorous stirring to facilitate thermal cyclization. Upon completion, the mixture is cooled to room temperature, leading to the precipitation of 6-bromoquinolin-4-ol. The solid is filtered and washed with a non-polar solvent.

The Role of this compound in Drug Discovery Programs

The true value of this compound lies in its application as a versatile intermediate for the synthesis of diverse compound libraries for screening against various biological targets. The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern medicinal chemistry.

Suzuki-Miyaura Coupling: A Gateway to Arylated Isoquinolines

The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between the 6-position of the isoquinoline core and a wide variety of aryl or heteroaryl boronic acids or esters. This allows for the systematic exploration of how different aromatic substituents at this position influence biological activity.

General Experimental Workflow for Suzuki-Miyaura Coupling:

References

- 1. jk-sci.com [jk-sci.com]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C9H6BrNO | CID 46739149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. atlantis-press.com [atlantis-press.com]

A Senior Application Scientist's Guide to 6-Bromo-3-hydroxyisoquinoline: A Versatile Building Block in Modern Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and functional materials.[1][2] Within this class, 6-bromo-3-hydroxyisoquinoline emerges as a particularly strategic building block. Its unique arrangement of functional groups—a nucleophilic hydroxyl group, a versatile bromine atom poised for cross-coupling, and a modifiable nitrogen atom within the heterocyclic core—offers a tripartite of reactivity. This guide provides an in-depth exploration of the core properties, synthetic utility, and strategic applications of this compound, presenting field-proven insights and detailed protocols for its deployment in complex molecular design.

Core Characteristics and Physicochemical Profile

This compound, systematically named 6-bromo-2H-isoquinolin-3-one, exists in a tautomeric equilibrium with its 6-bromoisoquinolin-3-ol form.[3] This duality is critical as it influences its reactivity in different chemical environments. The isoquinolinone form often predominates, but the hydroxyisoquinoline tautomer is key to its nucleophilic character at the oxygen atom.

Physicochemical Data

A summary of the key physical and chemical properties is essential for handling, storage, and experimental design.

| Property | Value | Source |

| IUPAC Name | 6-bromo-2H-isoquinolin-3-one | [3][4] |

| Synonyms | 6-Bromoisoquinolin-3-ol | [5] |

| CAS Number | 1031927-91-9 | [4][5] |

| Molecular Formula | C₉H₆BrNO | [3][5] |

| Molecular Weight | 224.06 g/mol | [5] |

| Appearance | Yellow solid | [5] |

| Purity | Typically ≥95% (HPLC) | [5] |

| Storage | Store at 0-8°C | [5] |

Safety and Handling

According to its Globally Harmonized System (GHS) classification, this compound is associated with several hazards.[3] Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

-

H302: Harmful if swallowed[3]

-

H315: Causes skin irritation[3]

-

H319: Causes serious eye irritation[3]

-

H332: Harmful if inhaled[3]

-

H335: May cause respiratory irritation[3]

The Strategic Importance of Functional Group Triad

The synthetic power of this compound stems from its three distinct reactive sites. The strategic selection of reagents and reaction conditions allows for the selective functionalization of each site, enabling the construction of diverse and complex molecular architectures.

Caption: Key reactive sites on the this compound scaffold.

Core Synthetic Transformations: Protocols and Mechanistic Insights

The true value of a building block is demonstrated through its reactivity. This section details protocols for the most critical transformations, emphasizing the causality behind reagent choice and reaction conditions.

Palladium-Catalyzed Cross-Coupling at the C6-Bromine Position

The bromine atom at the C6 position is the primary handle for introducing molecular complexity through carbon-carbon and carbon-heteroatom bond formation. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are pillars of modern synthetic chemistry and are particularly effective with this substrate.

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures or introducing alkyl/vinyl groups. Its mechanism hinges on a palladium catalyst cycling through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The choice of ligand is critical; bulky, electron-rich phosphine ligands accelerate the oxidative addition and reductive elimination steps.[8]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Field-Proven Protocol: Suzuki Coupling of this compound

This protocol is adapted from standard procedures for bromoquinolines and serves as a robust starting point.[9]

-

Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

-

Solvent and Base Addition: Add a degassed solvent mixture, such as Toluene/Ethanol (4:1, 10 mL), followed by a 2M aqueous solution of sodium carbonate (Na₂CO₃) (2.0 mL, 2.0 equiv). The base is crucial for activating the boronic acid in the transmetalation step.[7]

-

Degassing: Purge the reaction mixture with argon or nitrogen for 15 minutes to remove oxygen, which can deactivate the Pd(0) catalyst.

-

Heating and Monitoring: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The introduction of nitrogen-containing functional groups is paramount in drug discovery. The Buchwald-Hartwig amination provides a powerful method for forming C-N bonds, coupling the aryl bromide with a primary or secondary amine.[8] The catalytic cycle is similar to Suzuki coupling but involves the coordination of the amine and deprotonation to form a palladium-amido intermediate.[8][10]

Field-Proven Protocol: Buchwald-Hartwig Amination of this compound

This protocol is a generalized method based on established procedures.[8][10] Optimization of the ligand, base, and temperature is often necessary.

-

Inert Atmosphere: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv) to an oven-dried Schlenk tube.

-

Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

-

Heating and Monitoring: Seal the tube and heat the reaction mixture to 90-110 °C. Stir for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Workup and Purification: After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography.

Applications in Drug Discovery and Materials Science

The derivatives synthesized from this compound have significant potential across various scientific domains.

Medicinal Chemistry and Pharmaceutical Development

The isoquinoline core is a privileged scaffold that forms the basis of numerous pharmaceuticals.[1] By leveraging this compound, medicinal chemists can rapidly generate libraries of novel compounds for screening.

-

Neurological Disorders: This building block is a key intermediate in synthesizing molecules targeting neurological disorders, likely through interaction with specific brain receptors.[4][5]

-

Oncology: Isoquinoline derivatives have been investigated as inhibitors of critical cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway.[11] The ability to easily diversify the 6-position of the isoquinoline core allows for fine-tuning of a compound's binding affinity and selectivity for protein kinases and other targets.[10]

Caption: Workflow from building block to a library of potential drug candidates.

Materials Science

Beyond pharmaceuticals, the unique electronic characteristics of the isoquinoline ring system make it a valuable component in the development of novel organic materials.[4][5]

-

Organic Electronics: Derivatives are explored for use in organic semiconductors and sensors.[4]

-

Fluorescent Probes: The inherent fluorescence of some isoquinoline derivatives makes them suitable for developing probes for biological imaging and diagnostics.[12]

Conclusion and Future Outlook

This compound is more than a simple chemical reagent; it is a strategic platform for innovation. Its trifunctional nature provides chemists with a reliable and versatile tool for constructing complex molecules with tailored properties. The continued application of modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, will further unlock its potential. As researchers in drug discovery and materials science seek ever more sophisticated molecular architectures, the demand for well-designed, multifunctional building blocks like this compound is set to grow, paving the way for the next generation of therapeutics and advanced materials.

References

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. This compound | C9H6BrNO | CID 46739149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. chemimpex.com [chemimpex.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. nbinno.com [nbinno.com]

Methodological & Application

Application Note: A Robust and Scalable Synthesis of 6-Bromo-3-hydroxyisoquinoline from 4-Bromoaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract and Introduction

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous alkaloids and synthetic compounds with a wide array of pharmacological activities, including anti-tumor and neuroprotective properties.[1][2] Among its derivatives, 6-Bromo-3-hydroxyisoquinoline is a particularly valuable intermediate. The bromine atom at the 6-position serves as a versatile handle for further functionalization via cross-coupling reactions, while the 3-hydroxy group (existing in tautomeric equilibrium with the 3-oxo form) provides a crucial site for modifying solubility and hydrogen bonding capabilities.[3]

This application note provides a comprehensive, field-proven guide for the synthesis of this compound, starting from the commercially available and cost-effective reagent, 4-bromoaniline. The presented strategy is designed for reliability and scalability, eschewing more complex or lower-yielding classical routes in favor of a modern, two-part approach centered on the robust construction of the isoquinolin-3-one core from a phenylacetic acid precursor. We provide detailed, step-by-step protocols, mechanistic insights, and expected outcomes to empower researchers in pharmaceutical development and organic synthesis.[3]

Synthetic Strategy and Mechanistic Rationale

The conversion of 4-bromoaniline to this compound is most efficiently achieved through a multi-step pathway. Direct cyclization methods from the aniline are often challenging and low-yielding. Our selected strategy first transforms 4-bromoaniline into the key intermediate, 4-bromophenylacetic acid, which then undergoes a highly efficient cyclization to form the target isoquinolin-3-one ring system.

This approach is superior to classical named reactions like the Pomeranz-Fritsch or Bischler-Napieralski for this specific target.[4][5][6] The Pomeranz-Fritsch reaction would require the synthesis of 4-bromobenzaldehyde and subsequent steps to introduce the 3-hydroxy functionality, which is not trivial.[7][8] The Bischler-Napieralski reaction necessitates a β-(4-bromophenyl)ethylamine precursor, which is itself several synthetic steps away from 4-bromoaniline.[9][10] Our chosen route directly builds the desired oxygenated heterocyclic ring from a readily prepared intermediate.

The overall workflow is depicted below:

Diagram 1: Overall synthetic workflow.

Mechanistic Insights:

-

Sandmeyer Reaction: This classic and reliable reaction proceeds via a copper(I)-catalyzed radical mechanism to replace the diazonium group with a cyanide, efficiently forming the required carbon-carbon bond for the side chain.

-

Nitrile Hydrolysis: Under harsh acidic conditions and heat, the nitrile is protonated, undergoes nucleophilic attack by water, and tautomerizes to an amide, which is subsequently hydrolyzed to the carboxylic acid.

-

Isoquinolin-3-one Formation: The reaction of 4-bromophenylacetic acid with N,N-dimethylformamide dimethyl acetal (DMF-DMA) generates a reactive enaminone intermediate. Subsequent treatment with an ammonia source, like ammonium acetate, triggers a cyclization via intramolecular nucleophilic attack of the newly formed amine onto the ester-like group, followed by dehydration to yield the stable, aromatic this compound product.

Detailed Experimental Protocols

Safety Precautions: This synthesis involves toxic reagents (CuCN, nitriles), corrosive acids (H₂SO₄, HCl), and potentially exothermic reactions. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of 4-Bromophenylacetic Acid (Intermediate)

Part 1A: 4-Bromobenzonitrile via Sandmeyer Reaction

-

Diazotization:

-

To a 1 L beaker, add 4-bromoaniline (86.0 g, 0.5 mol) and water (150 mL). Stir to form a slurry.

-

Slowly add concentrated hydrochloric acid (125 mL) while stirring. The mixture will warm up and then form a fine, white slurry of the hydrochloride salt.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

In a separate flask, dissolve sodium nitrite (NaNO₂) (38.0 g, 0.55 mol) in water (100 mL).

-

Add the sodium nitrite solution dropwise to the cold aniline slurry over 30-45 minutes, ensuring the temperature does not rise above 5 °C. Stir for an additional 20 minutes at 0-5 °C. The resulting solution of 4-bromobenzenediazonium chloride should be clear and pale yellow.

-

-

Cyanation:

-

In a 2 L flask equipped with a mechanical stirrer, dissolve copper(I) cyanide (CuCN) (53.7 g, 0.6 mol) and sodium cyanide (NaCN) (29.4 g, 0.6 mol) in water (250 mL). Warm gently to 50-60 °C to aid dissolution, then cool to room temperature.

-

Caution: Perform this step in a highly efficient fume hood as HCN gas may be evolved.

-

Slowly and carefully add the cold diazonium salt solution to the cyanide solution over ~1 hour. Vigorous nitrogen evolution will occur. Control the rate of addition to manage the effervescence.

-

After the addition is complete, stir the mixture at room temperature for 2 hours, then heat to 60 °C for 30 minutes.

-

Cool the mixture to room temperature. The product will separate as a dark solid.

-

-

Work-up and Purification:

-

Filter the solid product using a Büchner funnel and wash thoroughly with water.

-

Transfer the solid cake to a beaker and boil with dilute hydrochloric acid (100 mL HCl in 500 mL water) for 15 minutes to remove excess copper salts.

-

Filter the hot solution, wash the solid with hot water, and then with a small amount of cold ethanol.

-

Dry the crude 4-bromobenzonitrile in a vacuum oven. The product should be a light tan or brown solid.

-

Part 1B: Hydrolysis to 4-Bromophenylacetic Acid

-

Reaction Setup:

-

In a 1 L round-bottom flask equipped with a reflux condenser, place the crude 4-bromobenzonitrile (from the previous step, ~0.5 mol).

-

Add a mixture of concentrated sulfuric acid (150 mL) and water (150 mL). Caution: Add the acid to the water slowly while cooling.

-

Add a few boiling chips and heat the mixture to a vigorous reflux.

-

-

Hydrolysis:

-

Maintain reflux for 4-5 hours. The reaction can be monitored by TLC (thin-layer chromatography) until the starting nitrile is consumed.

-

After completion, cool the reaction mixture to room temperature and then carefully pour it over crushed ice (~500 g) in a large beaker.

-

-

Isolation and Purification:

-

A white solid, 4-bromophenylacetic acid, will precipitate.

-

Filter the precipitate, wash thoroughly with cold water until the washings are neutral to pH paper.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-bromophenylacetic acid as white crystals. Dry under vacuum.

-

Protocol 2: Synthesis of this compound

-

Reaction Setup:

-

In a 250 mL round-bottom flask, suspend 4-bromophenylacetic acid (10.75 g, 50 mmol) in anhydrous toluene (100 mL).

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (10.1 mL, 75 mmol, 1.5 equiv.).

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C).

-

-

Enaminone Formation and Cyclization:

-

After heating at reflux for 2-3 hours (monitor by TLC for consumption of the starting acid), add ammonium acetate (19.3 g, 250 mmol, 5.0 equiv.) directly to the hot reaction mixture.

-

Continue to heat at reflux for an additional 4-6 hours. A precipitate will begin to form.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter the resulting solid precipitate and wash it sequentially with cold toluene and then diethyl ether to remove impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent such as glacial acetic acid or a DMF/water mixture.

-

Dry the purified this compound under high vacuum to yield a pale yellow or off-white solid.

-

Data Summary and Expected Results

The following table summarizes the expected outcomes for this synthetic sequence. Yields are representative and may vary based on experimental technique and scale.

| Step | Starting Material | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Representative Actual Yield (%) | Melting Point (°C) |

| 1A | 4-Bromoaniline | 4-Bromobenzonitrile | 182.02 | 91.0 | 75-85% | 112-114 |

| 1B | 4-Bromobenzonitrile | 4-Bromophenylacetic Acid | 215.04 | 107.5 | 80-90% | 113-115 |

| 2 | 4-Bromophenylacetic Acid | This compound | 224.05 | 11.2 | 65-75% | >250 (decomposes) |

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution |

| Low yield in Sandmeyer reaction | Incomplete diazotization; diazonium salt decomposition. | Ensure the temperature is strictly maintained at 0-5 °C during diazotization. Use the diazonium salt immediately after preparation. |

| Incomplete nitrile hydrolysis | Insufficient reaction time or temperature. | Ensure vigorous reflux is maintained. Extend the reaction time and monitor by TLC until the starting material is fully consumed. |